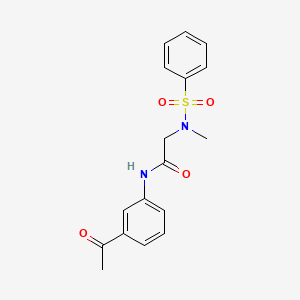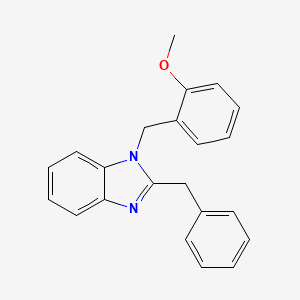![molecular formula C18H22N2O3S B5777334 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation.
Mecanismo De Acción
BAY 11-7082 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens, and plays a crucial role in the pathogenesis of various diseases. BAY 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing its translocation to the nucleus and subsequent gene transcription.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB-mediated gene expression, the induction of apoptosis in cancer cells, the suppression of inflammatory cytokine production, and the inhibition of immune cell activation. BAY 11-7082 has also been shown to have antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BAY 11-7082 is its potency and specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, BAY 11-7082 also has some limitations, including its potential toxicity and off-target effects. BAY 11-7082 has been shown to induce apoptosis in non-cancerous cells at high concentrations, and its long-term effects on cell viability and function are not fully understood.
Direcciones Futuras
For BAY 11-7082 research include developing more potent and selective inhibitors of NF-κB, exploring its potential as a combination therapy, investigating its long-term effects, exploring its potential in other diseases, and developing new formulations for improved pharmacokinetics and bioavailability.
Métodos De Síntesis
BAY 11-7082 can be synthesized by the reaction of 4-aminobenzenesulfonyl chloride with tert-butylamine, followed by the reaction of the resulting sulfonyl tert-butylamine with 2-methylbenzoic acid. The final product is obtained after purification by crystallization.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing NF-κB-mediated signaling pathways. In inflammatory diseases, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In autoimmune disorders, BAY 11-7082 has been shown to inhibit the differentiation and activation of immune cells, thereby suppressing the immune response.
Propiedades
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-5-6-8-16(13)17(21)19-14-9-11-15(12-10-14)24(22,23)20-18(2,3)4/h5-12,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGMOONSOFSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

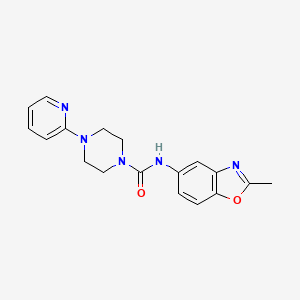
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
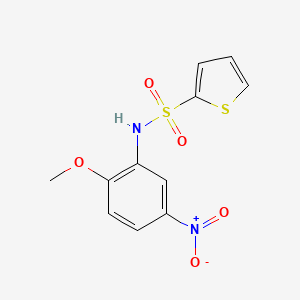
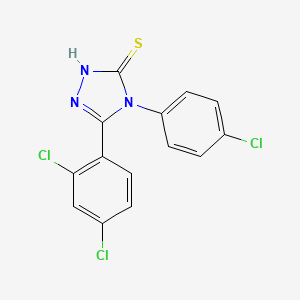
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
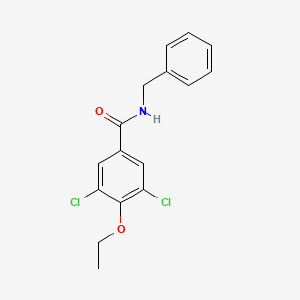
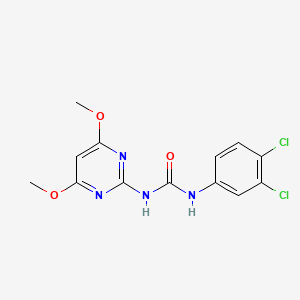
![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)
![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
